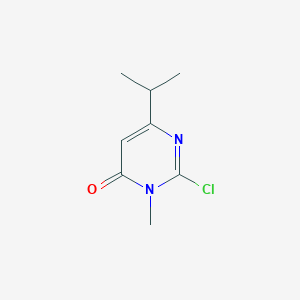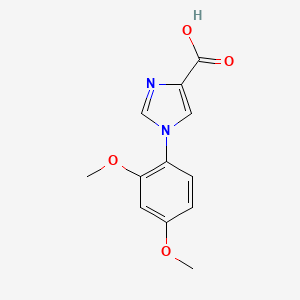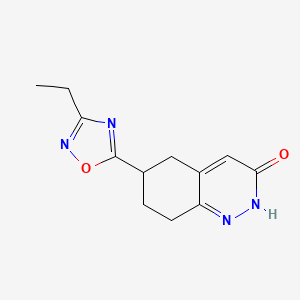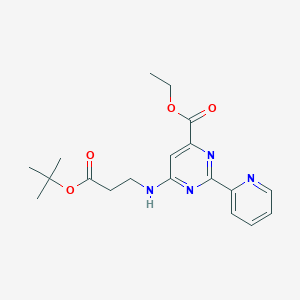![molecular formula C20H28N2O5 B11795680 DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the formyl group and the tert-butyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process often involves crystallization and chromatography techniques to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzodiazepine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Wissenschaftliche Forschungsanwendungen
DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 8-fluoro-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
- tert-Butyl 8-amino-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
Uniqueness
DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is unique due to the presence of the formyl group and the tert-butyl ester groups, which confer specific chemical properties and potential biological activities. These structural features distinguish it from other benzodiazepine derivatives and make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H28N2O5 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
ditert-butyl 8-formyl-3,5-dihydro-2H-1,4-benzodiazepine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)26-17(24)21-9-10-22(18(25)27-20(4,5)6)16-11-14(13-23)7-8-15(16)12-21/h7-8,11,13H,9-10,12H2,1-6H3 |
InChI-Schlüssel |
YEAXRCXQJPIVAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(C2=C(C1)C=CC(=C2)C=O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11795620.png)

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11795629.png)






![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)

